1,4-Dibutoxy-2,5-divinylbenzene

Description

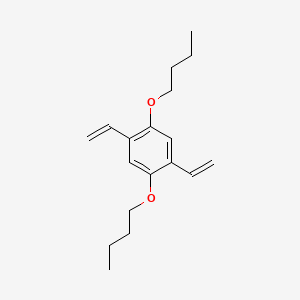

1,4-Dibutoxy-2,5-divinylbenzene (C${18}$H${22}$O$2$) is a substituted benzene derivative featuring butoxy (–OC$4$H$9$) groups at the 1,4-positions and vinyl (–CH=CH$2$) groups at the 2,5-positions. Its structure allows for extended π-conjugation, which enhances nonlinear optical properties . The compound is typically synthesized via palladium-catalyzed cross-coupling reactions and is characterized by its crystalline structure, which influences its electronic behavior .

Properties

CAS No. |

695231-55-1 |

|---|---|

Molecular Formula |

C18H26O2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1,4-dibutoxy-2,5-bis(ethenyl)benzene |

InChI |

InChI=1S/C18H26O2/c1-5-9-11-19-17-13-16(8-4)18(14-15(17)7-3)20-12-10-6-2/h7-8,13-14H,3-6,9-12H2,1-2H3 |

InChI Key |

UAGIRUUKWNEBKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1C=C)OCCCC)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibutoxy-2,5-divinylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dibromo-2,5-dibutoxybenzene with a suitable vinylating agent under specific conditions. For example, the reaction can be carried out in the presence of a palladium catalyst such as PdCl2(PPh3)2 and a copper co-catalyst like CuI. The reaction mixture is typically refluxed under an inert atmosphere, such as argon, for several hours. The product is then purified through recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques, such as column chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibutoxy-2,5-divinylbenzene can undergo various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The vinyl groups can be reduced to form ethyl groups.

Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include alkoxides (RO-) and amines (RNH2).

Major Products Formed

Oxidation: Formation of 1,4-dibutoxy-2,5-divinylbenzaldehyde or 1,4-dibutoxy-2,5-divinylbenzoic acid.

Reduction: Formation of 1,4-dibutoxy-2,5-diethylbenzene.

Substitution: Formation of 1,4-dialkoxy-2,5-divinylbenzene or 1,4-diamino-2,5-divinylbenzene.

Scientific Research Applications

1,4-Dibutoxy-2,5-divinylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various polymers and organic compounds.

Biology: It can be used as a building block for the synthesis of biologically active molecules.

Industry: Used in the production of optoelectronic devices and materials for molecular informatics.

Mechanism of Action

The mechanism of action of 1,4-dibutoxy-2,5-divinylbenzene depends on its specific application. In chemical reactions, the vinyl groups can participate in various addition and substitution reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The molecular targets and pathways involved in its biological and medicinal applications are still under investigation and may vary depending on the specific context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Key Compounds Compared:

1,4-Dimethoxy-2,5-divinylbenzene (C${12}$H${12}$O$_2$)

1,4-Dibutoxy-2,5-diethynylbenzene (C${18}$H${22}$O$_2$)

1,4-Dibromo-2,5-divinylbenzene (C${8}$H$6$Br$_2$)

1,4-Di-tert-butoxy-2,5-dimethoxybenzene (C${16}$H${26}$O$_4$)

Table 1: Structural and Electronic Properties

Key Findings:

- Butoxy vs. Methoxy Groups : Butoxy substituents increase solubility in organic solvents compared to methoxy, enhancing processability for thin-film applications .

- Vinyl vs. Ethynyl Groups: Ethynyl groups (C≡C) in 1,4-dibutoxy-2,5-diethynylbenzene provide linearity and rigidity, leading to distinct crystal packing (e.g., monoclinic P2$_1$/c symmetry) compared to the more flexible vinyl analogs .

- Electron-Withdrawing Effects : Bromine substituents in 1,4-dibromo-2,5-divinylbenzene reduce 2PA efficiency but increase utility in cross-coupling reactions .

Thermal and Chemical Stability

- Thermal Decomposition : this compound exhibits stability up to 200°C, whereas tert-butoxy analogs (e.g., 1,4-di-tert-butoxy-2,5-dimethoxybenzene) degrade at lower temperatures (~150°C) due to steric strain .

- Oxidative Stability : Vinyl groups are susceptible to oxidation, limiting long-term storage under ambient conditions. Ethynyl derivatives show greater resistance but require inert atmospheres for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.